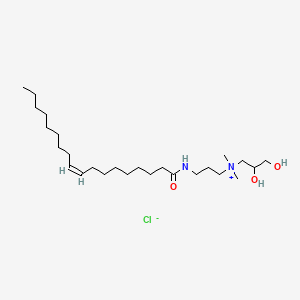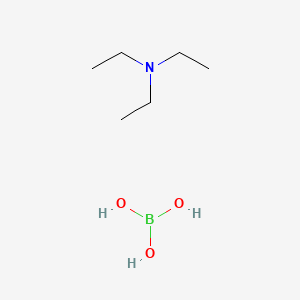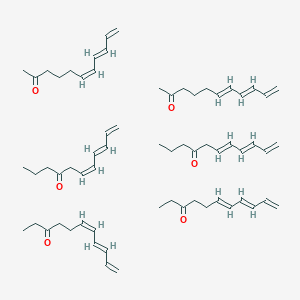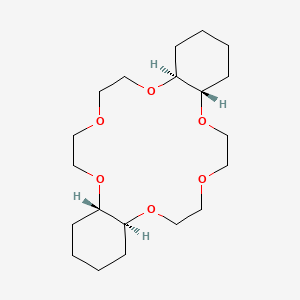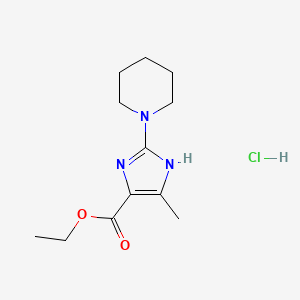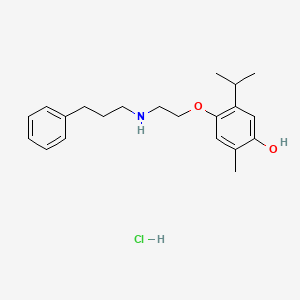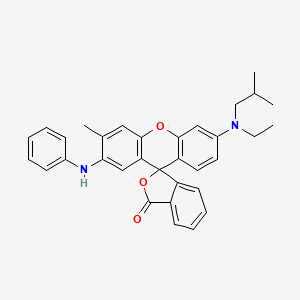
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(2-methylpropyl)amino)-3'-methyl-2'-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains multiple functional groups, including amino and phenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- typically involves multi-step organic reactions The process begins with the preparation of the isobenzofuran and xanthene precursors, followed by the formation of the spiro linkage through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes or alter cellular signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the amino and phenyl substitutions, making it less versatile in terms of reactivity and applications.
Xanthene derivatives: Share the xanthene core structure but differ in the functional groups attached, leading to variations in chemical behavior and applications.
Isobenzofuran derivatives: Contain the isobenzofuran moiety but lack the spiro linkage, resulting in different structural and functional properties.
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- stands out due to its spiro linkage, which imparts unique three-dimensional structure and stability. The presence of multiple functional groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
95235-29-3 |
|---|---|
Molecular Formula |
C33H32N2O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2'-anilino-6'-[ethyl(2-methylpropyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H32N2O3/c1-5-35(20-21(2)3)24-15-16-27-31(18-24)37-30-17-22(4)29(34-23-11-7-6-8-12-23)19-28(30)33(27)26-14-10-9-13-25(26)32(36)38-33/h6-19,21,34H,5,20H2,1-4H3 |
InChI Key |
AGRLJMLWBXCPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


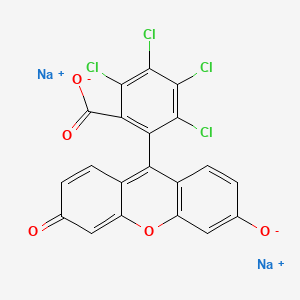

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
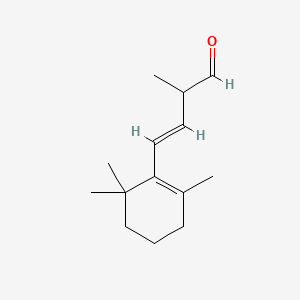
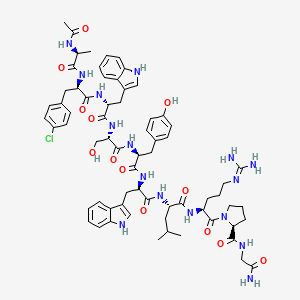

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
